Tert-butyl N-(4-azidobutyl)carbamate Tert-butyl N-(4-azidobutyl)carbamate
Brand Name: Vulcanchem
CAS No.: 129392-85-4
VCID: VC2042059
InChI: InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14)
SMILES: CC(C)(C)OC(=O)NCCCCN=[N+]=[N-]
Molecular Formula: C9H18N4O2
Molecular Weight: 214.27 g/mol

Tert-butyl N-(4-azidobutyl)carbamate

CAS No.: 129392-85-4

Cat. No.: VC2042059

Molecular Formula: C9H18N4O2

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-(4-azidobutyl)carbamate - 129392-85-4

Specification

CAS No. 129392-85-4
Molecular Formula C9H18N4O2
Molecular Weight 214.27 g/mol
IUPAC Name tert-butyl N-(4-azidobutyl)carbamate
Standard InChI InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14)
Standard InChI Key KIYMIEPOGRDHRF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCCN=[N+]=[N-]
Canonical SMILES CC(C)(C)OC(=O)NCCCCN=[N+]=[N-]

Introduction

Structure and Basic Properties

Tert-butyl N-(4-azidobutyl)carbamate features a four-carbon chain with an azide group (N₃) at one terminus and a tert-butoxycarbonyl (Boc) protected amine at the other. Its molecular formula is C₉H₁₈N₄O₂, representing a modification of the related compound tert-butyl N-(4-aminobutyl)carbamate where the terminal amine has been converted to an azide.

The compound possesses several key structural elements:

  • A terminal azide functional group (-N₃)

  • A four-carbon butyl chain linker

  • A carbamate moiety (NH-C(=O)-O-)

  • A tert-butyl group providing steric bulk and protection

This structure offers unique chemical reactivity attributes, with the azide group providing a reactive handle for further transformations through click chemistry approaches, while the Boc group serves as a protective group that can be selectively removed under acidic conditions .

Physical and Chemical Properties

Tert-butyl N-(4-azidobutyl)carbamate typically presents as a clear colorless to pale yellow liquid or low-melting solid at room temperature. While specific characterization data for this exact compound is limited in the literature, its properties can be reasonably inferred from structurally related compounds.

Physical Properties

PropertyValueReference
Physical StateColorless to pale yellow liquidInferred from related compounds
Molecular Weight230.27 g/molCalculated
SolubilitySoluble in common organic solvents (dichloromethane, chloroform, ethyl acetate)Inferred from related compounds
IR SpectroscopyStrong characteristic azide band at ~2090-2100 cm⁻¹Based on related azide compounds

Spectroscopic Characteristics

The compound shows characteristic spectroscopic features that aid in its identification and structural confirmation:

¹H NMR Spectroscopy: The proton NMR spectrum would typically show the following signals:

  • tert-butyl group: singlet at approximately δ 1.40-1.45 ppm (9H)

  • Methylene protons: multiple signals in the range of δ 1.50-3.50 ppm (8H)

  • NH proton: broad singlet at approximately δ 4.60-5.00 ppm (1H)

IR Spectroscopy: The infrared spectrum would feature:

  • A strong azide stretching band at approximately 2090-2100 cm⁻¹

  • Carbonyl stretching at approximately 1680-1700 cm⁻¹

  • N-H stretching at approximately 3300-3400 cm⁻¹

Synthesis Methods

Tert-butyl N-(4-azidobutyl)carbamate can be synthesized through several routes, with the most common approaches involving either:

  • Azidation of tert-butyl N-(4-halobutyl)carbamate

  • Protection of 4-azidobutylamine with di-tert-butyl dicarbonate (Boc₂O)

Applications in Chemical Research

Tert-butyl N-(4-azidobutyl)carbamate finds applications across multiple areas of chemical and biological research.

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, this compound serves as a building block for the synthesis of complex bioactive molecules:

  • Linker in Drug Conjugates: The four-carbon chain provides optimal spacing between functional groups in bioactive molecules

  • Prodrug Development: The azide moiety can be used as a masked amine functionality in prodrug development

  • Bioconjugation: Used to attach bioactive molecules to surfaces, proteins, or other biomolecules through click chemistry

Chemical Biology Applications

The compound's bifunctional nature makes it valuable in chemical biology studies:

  • Protein Modification: For site-specific labeling of proteins through click chemistry reactions

  • Probe Development: As a component in the synthesis of chemical probes for studying biological systems

  • Cross-Linking Studies: The four-carbon spacer provides an ideal distance for certain cross-linking applications

Materials Science

In materials science, tert-butyl N-(4-azidobutyl)carbamate has been employed in:

  • Polymer Modification: For introducing clickable azide groups into polymer chains

  • Surface Functionalization: To introduce Boc-protected amine groups onto surfaces carrying alkyne functionalities through click chemistry

Comparison with Related Compounds

To better understand the unique properties and applications of tert-butyl N-(4-azidobutyl)carbamate, it is instructive to compare it with structurally related compounds.

Comparison with tert-butyl N-(4-aminobutyl)carbamate

Tert-butyl N-(4-aminobutyl)carbamate (CAS: 68076-36-8) differs from the target compound by having an amine instead of an azide at the terminus.

PropertyTert-butyl N-(4-azidobutyl)carbamateTert-butyl N-(4-aminobutyl)carbamate
Molecular FormulaC₉H₁₈N₄O₂C₉H₂₀N₂O₂
Molecular Weight230.27 g/mol188.27 g/mol
Terminal GroupAzide (-N₃)Amine (-NH₂)
Key ReactionsClick chemistry, Staudinger reductionNucleophilic substitution, amide formation
ApplicationsBioconjugation, linker chemistryPharmaceutical intermediates, protecting group chemistry

The azide version offers the advantage of orthogonal reactivity through click chemistry, while remaining convertible to the amine version when needed .

Comparison with tert-butyl N-(4-azidophenyl)carbamate

Tert-butyl N-(4-azidophenyl)carbamate (CAS: 71026-67-0) contains an aromatic ring with different spatial and electronic properties:

PropertyTert-butyl N-(4-azidobutyl)carbamateTert-butyl N-(4-azidophenyl)carbamate
StructureFlexible aliphatic chainRigid aromatic system
ReactivityMore nucleophilic azideLess nucleophilic, electronically deactivated azide
ApplicationsFlexible linkersPhotoaffinity labeling, structural rigidity
UV PropertiesNo significant absorptionAbsorption in the UV region

The aliphatic chain in tert-butyl N-(4-azidobutyl)carbamate provides greater conformational flexibility compared to the rigid phenyl ring in the aromatic analog .

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